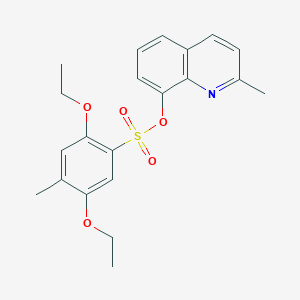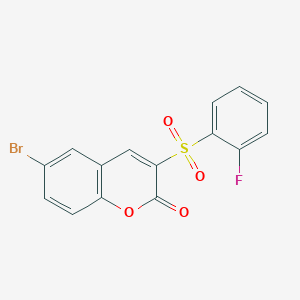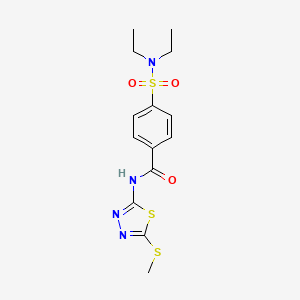
2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-propylacetamide” is a synthetic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a 1,2,3,4-tetrahydroquinoxaline core, which is a bicyclic system containing a benzene ring fused to a pyrazine ring. This core is substituted at the 2-position with an acetyl group linked to a propylamine .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not documented in the available literature .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
- Antimicrobial Activity : A study on the synthesis of new lipophilic acetamide derivatives revealed promising broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Specifically, certain compounds showed comparable activity to the antibiotic ciprofloxacin, and some exhibited significant antifungal activity (Hany E. A. Ahmed et al., 2018).
- Broad-spectrum Antifungal Agents : 2-(2-oxo-morpholin-3-yl)-acetamide derivatives were identified as fungicidal agents against Candida species and showed promising antifungal activity against various fungal species, including molds and dermatophytes (D. Bardiot et al., 2015).
Anticancer Applications
- Anticancer Effects : The anticancer effects of synthesized compounds were evaluated against three cancer lines, where benzylamines and sulpha derivatives exhibited significant activity. Docking simulations suggested potential mechanisms for these effects (Hany E. A. Ahmed et al., 2018).
- Evaluation as Anticonvulsant Agents : Novel acetamide derivatives were synthesized and evaluated for their anticonvulsant activity, showing promise in experimental models (M. Ibrahim et al., 2013).
Antiviral Applications
- Therapeutic Efficacy Against Japanese Encephalitis : A novel anilidoquinoline derivative exhibited significant antiviral and antiapoptotic effects in vitro, and a decrease in viral load combined with an increase in survival was observed in treated Japanese encephalitis virus-infected mice (Joydeep Ghosh et al., 2008).
Wirkmechanismus
The mechanism of action for this compound is not documented in the available literature.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-4-5-16-14(19)8-13-15(20)18-12-7-10(3)9(2)6-11(12)17-13/h6-7,13,17H,4-5,8H2,1-3H3,(H,16,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZWEXWAZSQEFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CC1C(=O)NC2=C(N1)C=C(C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
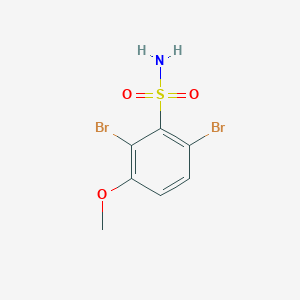
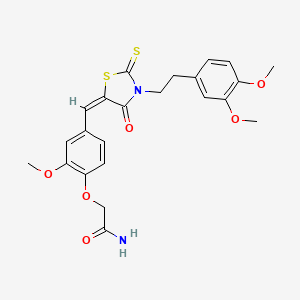
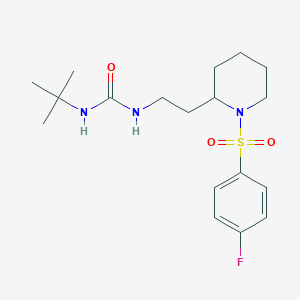

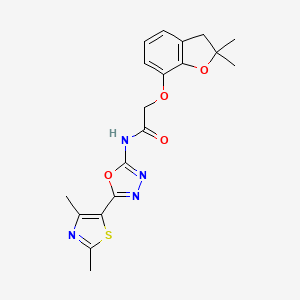
![8-Methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]-6-nitrochromen-2-one](/img/structure/B2680102.png)
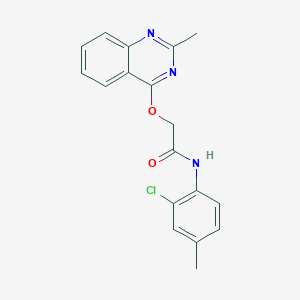

![1-{7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}-4-piperidinecarboxamide](/img/no-structure.png)

![3-allyl-2-((2-oxo-2-(4-(1-phenyl-1H-tetrazol-5-yl)piperazin-1-yl)ethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2680110.png)
